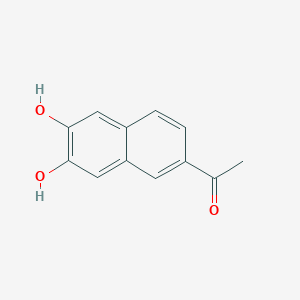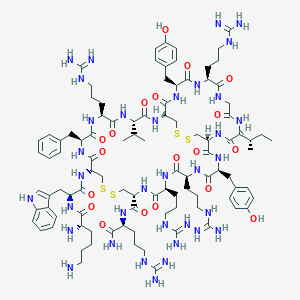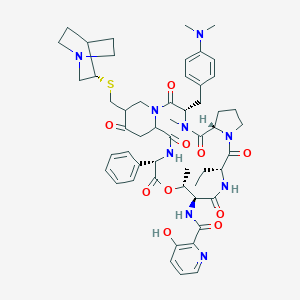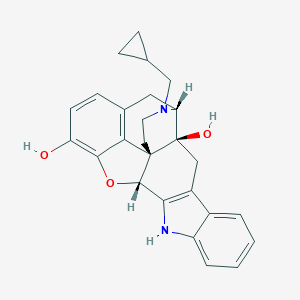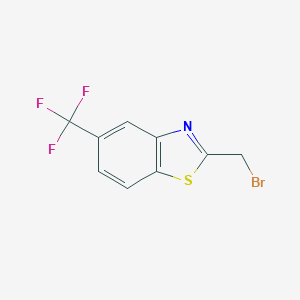
5-Methoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyflavanone is a flavonoid compound characterized by the presence of a methoxy group at the fifth position of the flavanone structure. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation techniques. For instance, cultures of Isaria fumosorosea KCH J2 have been used to glycosylate methoxylated flavonoids, resulting in the production of various flavonoid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxyflavanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Various substitution reactions can introduce different functional groups into the flavanone structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions include hydroxylated, methoxylated, and glycosylated derivatives of this compound .
Applications De Recherche Scientifique
5-Methoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: Studies have shown its potential in modulating biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: It has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits
Mécanisme D'action
The mechanism of action of 5-Methoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial apoptosis pathway.
Comparaison Avec Des Composés Similaires
Naringenin: 5,7,4′-Trihydroxyflavanone
Hesperetin: 5,7,3′-Trihydroxy-4′-methoxyflavanone
Pinostrobin: 5-Hydroxy-7-methoxyflavanone
Uniqueness: 5-Methoxyflavanone is unique due to its specific methoxy substitution at the fifth position, which imparts distinct biological activities and chemical reactivity compared to other flavanones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
123931-32-8 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1 |
Clé InChI |
YLLFUILNISGLHO-HNNXBMFYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
SMILES isomérique |
COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
